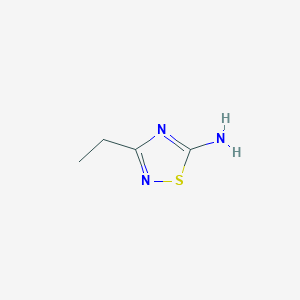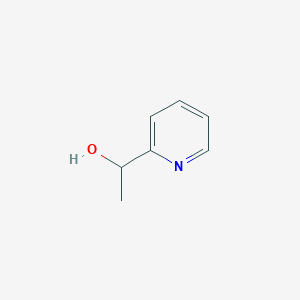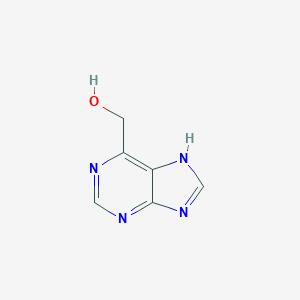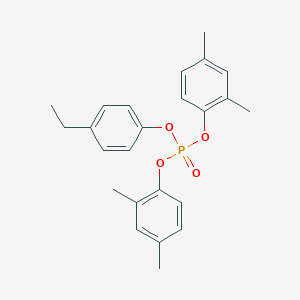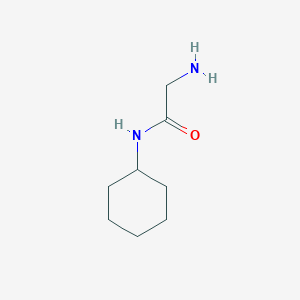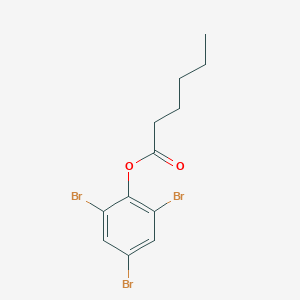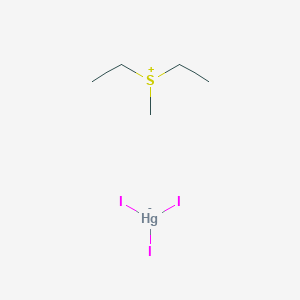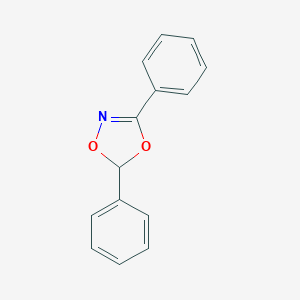
3,5-Diphenyl-1,4,2-dioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1,4,2-dioxazole, commonly known as PPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic organic molecule that consists of two benzene rings and a dioxazole ring.
Wirkmechanismus
The mechanism of action of PPO is not well understood, but it is believed to involve the formation of an excited state upon absorption of light. This excited state can then undergo energy transfer to other molecules, leading to fluorescence or energy conversion.
Biochemische Und Physiologische Effekte
PPO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies, making it a promising candidate for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
PPO has several advantages as a fluorescent probe, including its high quantum yield, photostability, and low toxicity. However, it also has limitations, including its relatively low fluorescence lifetime and sensitivity to pH changes.
Zukünftige Richtungen
There are several future directions for the study of PPO. One potential application is the development of PPO-based sensors for the detection of various analytes, including pH, metal ions, and biomolecules. Another potential application is the use of PPO in organic light-emitting diodes (OLEDs) for display and lighting applications. Further studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Conclusion:
In conclusion, PPO is a promising compound with potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. The synthesis method is relatively simple, and the compound has been shown to be non-toxic and non-carcinogenic in animal studies. Future studies are needed to fully understand the mechanism of action of PPO and its potential applications in various fields.
Synthesemethoden
PPO can be synthesized through a variety of methods, including the reaction of 2-aminophenol with benzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of benzaldehyde with o-phenylenediamine in the presence of acetic acid and sodium acetate. Both methods yield PPO in high purity and yield.
Wissenschaftliche Forschungsanwendungen
PPO has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. PPO has been used as a fluorescent probe in biological imaging due to its high quantum yield and photostability. PPO has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light-harvesting properties.
Eigenschaften
CAS-Nummer |
16192-53-3 |
|---|---|
Produktname |
3,5-Diphenyl-1,4,2-dioxazole |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3,5-diphenyl-1,4,2-dioxazole |
InChI |
InChI=1S/C14H11NO2/c1-3-7-11(8-4-1)13-15-17-14(16-13)12-9-5-2-6-10-12/h1-10,14H |
InChI-Schlüssel |
NSICGLKWGMZESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3 |
Synonyme |
3,5-Diphenyl-1,4,2-dioxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



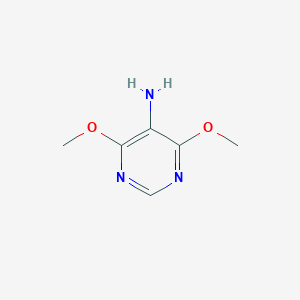
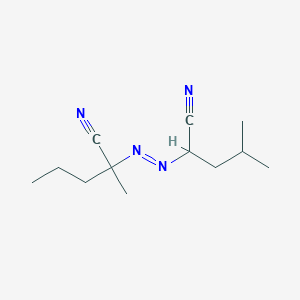
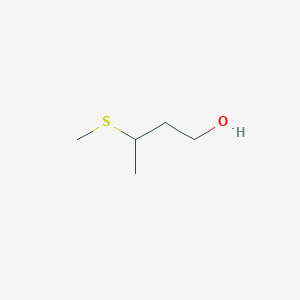
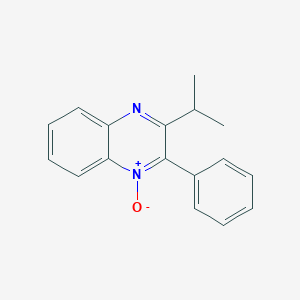
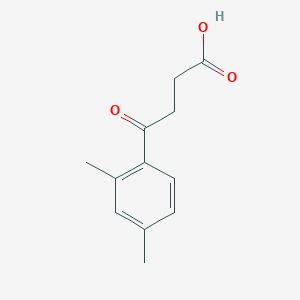
![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)
![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
